
1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one may exhibit biological activity, particularly in enzyme inhibition and protein interactions. Ongoing studies are exploring its therapeutic potential, including antimicrobial and anticancer activities.
Synthesis and Chemical Modifications
The combination of chloro, ethoxy, and methylthio groups in this compound provides a versatile platform for further chemical modifications. This unique arrangement allows for diverse applications in synthetic chemistry and potential therapeutic uses that may not be present in structurally similar compounds.
Comparison with Structurally Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one | Similar structure but different positioning of ethoxy and methylthio groups | Different biological activity profile |
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-ol | Contains an alcohol group instead of a ketone | Potentially different reactivity due to hydroxyl group |
1-Chloro-3-(3-ethoxy-4-(methylthio)phenyl)propan-2-one | Variation in the position of functional groups | May exhibit distinct biological properties |
Other Isomers
Other isomers of this compound exist, such as:
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one include:
1-Chloro-1-(3-methoxy-5-(methylthio)phenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.
1-Chloro-1-(3-ethoxy-5-(ethylthio)phenyl)propan-2-one: The presence of an ethylthio group instead of a methylthio group can influence the compound’s chemical properties and biological activity.
Biological Activity
1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol. This compound features a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, alongside a propan-2-one structure. Its unique combination of functional groups contributes to its reactivity and potential applications in various fields, including chemistry and biology .
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 258.76 g/mol
- CAS Number: 1806682-01-8
- Functional Groups: Chloro, ethoxy, methylthio
Enzyme Inhibition
Research indicates that this compound may exhibit significant biological activity, particularly in enzyme inhibition and protein interactions. The presence of functional groups allows for potential interactions with biological molecules, which could modulate various biochemical pathways. In particular, ongoing studies are exploring its therapeutic potential in areas such as antimicrobial and anticancer activities .
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for these compounds often fall within micromolar ranges, indicating their potency against pathogens .
Anticancer Potential
The anticancer activity of this compound has also been investigated. Similar compounds have shown antiproliferative effects against human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability after treatment with the compound .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of phenyl derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of electron-withdrawing groups enhanced the antimicrobial efficacy of these compounds .
Case Study 2: Anticancer Activity
In another research effort focusing on structurally related compounds, significant cytotoxicity was observed against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells, suggesting that modifications to the phenyl ring can influence anticancer activity positively .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to alterations in metabolic pathways and cellular responses .
Comparative Analysis
A comparative analysis of similar compounds reveals that variations in functional groups significantly impact biological activity. The presence of both chloro and methylthio groups enhances reactivity and selectivity towards biological targets compared to structurally simpler analogs.
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C12H15ClO2S | Antimicrobial, Anticancer |
1-Chloro-3-(5-methylthio)phenylpropan-2-one | C10H11ClOS | Moderate Antimicrobial |
1-Chloro-(4-methylthio)phenylpropan-2-one | C10H11ClOS | Low Cytotoxicity |
Properties
Molecular Formula |
C12H15ClO2S |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-chloro-1-(3-ethoxy-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-10-5-9(12(13)8(2)14)6-11(7-10)16-3/h5-7,12H,4H2,1-3H3 |
InChI Key |
ILXUMKIJBLVGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)SC |
Origin of Product |
United States |
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